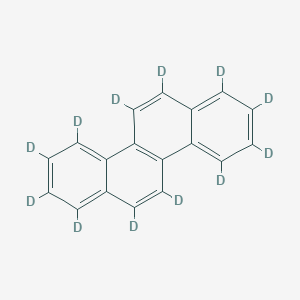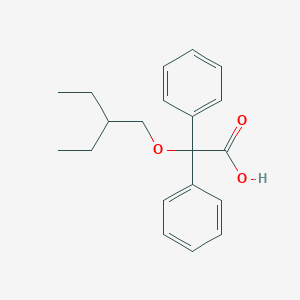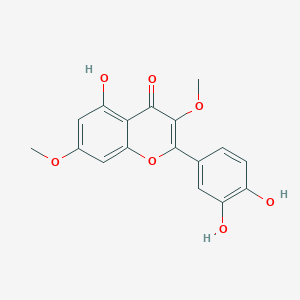
3,7-ジ-O-メチルケルセチン
説明
3,7-Di-O-methylquercetin is a natural compound, also known as 3,7-dimethylflavone . It is a white or slightly yellow crystalline powder, almost insoluble in water, but soluble in organic solvents such as methanol and ethanol . It is often used as a natural pharmacologically active substance . It has various biological activities, including antioxidant, anti-inflammatory, and anti-tumor activities .
Synthesis Analysis
The synthesis of 3,7-Di-O-methylquercetin involves the permethylation of quercetin, followed by selective demethylation using either BBr3 or BCl3/TBAI (tetra-butylammonium iodide) . This reaction can be easily scaled up, providing an efficient and large-scale preparation of O-methylquercetins .
Molecular Structure Analysis
The molecular formula of 3,7-Di-O-methylquercetin is C17H14O7 . It is a dimethoxyflavone that is the 3,7-di-O-methyl derivative of quercetin .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3,7-Di-O-methylquercetin include permethylation and selective demethylation . The permethylation of quercetin results in penta-O-methylquercetin, which is then selectively demethylated using either BBr3 or BCl3/TBAI to yield various O-methylquercetins .
Physical And Chemical Properties Analysis
3,7-Di-O-methylquercetin is a white or slightly yellow crystalline powder . It is almost insoluble in water, but soluble in organic solvents such as methanol and ethanol .
科学的研究の応用
抗酸化活性
3,7-ジ-O-メチルケルセチンは、有意な抗酸化活性を持つことが判明している . これは、酸化ストレスに関連付けられることが多い細胞内反応性酸素種(ROS)および細胞外過酸化水素(H2O2)のレベルを低下させることができる .
抗炎症特性
この化合物は、炎症を軽減する可能性を示している . リポ多糖(LPS)でチャレンジされた腸細胞における、炎症促進性サイトカインであるインターロイキン-6(IL-6)の産生を軽減することができる .
抗腫瘍活性
3,7-ジ-O-メチルケルセチンは、腫瘍細胞の増殖を阻害することが判明している . これは、がんの予防と治療におけるその潜在的な応用を示唆している .
心血管疾患予防
抗酸化作用と抗炎症作用により、3,7-ジ-O-メチルケルセチンは心血管疾患の予防に役立つ可能性がある .
腸上皮細胞の保護
この化合物は、腸上皮細胞を酸化ストレスの悪影響から保護することが判明している . これは、動物がしばしば腸の炎症や酸化ストレスにつながるストレス要因にさらされる大規模な農業において特に役立つ可能性がある .
細胞生存率の向上
3,7-ジ-O-メチルケルセチンは、さまざまな種類のリポ多糖(LPS)でチャレンジされたブタ腸細胞(IPEC-J2)における細胞生存率を向上させることが示されている
作用機序
Target of Action
3,7-Di-O-methylquercetin, also known as 3,7-dimethylquercetin, is a natural compound with various biological activities . It has been shown to interact with the NO/cGMP pathway, which is related to vasodilation .
Mode of Action
The compound exhibits antioxidant, anti-inflammatory, and anti-tumor activities . It can inhibit oxidative stress, reduce inflammatory responses, and suppress the growth of tumor cells . The compound’s interaction with its targets leads to these changes, contributing to its potential in preventing and treating cardiovascular diseases, cancer, and other diseases .
Biochemical Pathways
3,7-Di-O-methylquercetin affects several biochemical pathways. It has been shown to decrease the production of interleukin-6 (IL-6) and prostaglandin E2 (PGE2), which are involved in inflammation . It also reduces the level of reactive oxygen species (ROS), which are associated with oxidative stress .
Pharmacokinetics
It is known that the compound is a white or slightly yellow crystalline powder that is almost insoluble in water but soluble in organic solvents such as methanol and ethanol . These properties may affect its bioavailability.
Result of Action
The action of 3,7-Di-O-methylquercetin at the molecular and cellular levels results in a decrease in oxidative stress, inflammation, and tumor cell growth . This is achieved through its interaction with its targets and its effect on various biochemical pathways .
Action Environment
The action of 3,7-Di-O-methylquercetin can be influenced by environmental factors. For instance, the compound is usually prepared by isolating and purifying it from natural plants or their extracts, including sorghum, longan, boxwood, and oak . The characteristics of these plants and their growing conditions may affect the compound’s action, efficacy, and stability.
将来の方向性
Research has shown that 3,7-Di-O-methylquercetin has potential for preventing and treating cardiovascular diseases, cancer, and other diseases due to its antioxidant, anti-inflammatory, and anti-tumor activities . Further studies are needed to better understand its properties and the scientific basis for its application in clinical practice .
生化学分析
Biochemical Properties
3,7-Di-O-methylquercetin plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit phosphodiesterase (PDE) enzymes, which are involved in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels . By inhibiting PDE, 3,7-Di-O-methylquercetin can modulate intracellular signaling pathways that rely on these cyclic nucleotides. Additionally, this compound exhibits strong antioxidant activity by scavenging free radicals and chelating metal ions, thereby protecting cells from oxidative stress .
Cellular Effects
3,7-Di-O-methylquercetin exerts various effects on different cell types and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3,7-Di-O-methylquercetin can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the upregulation of antioxidant response elements and enhances cellular defense mechanisms against oxidative stress . Moreover, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . It also modulates inflammatory responses by downregulating pro-inflammatory cytokines and inhibiting the activation of nuclear factor-kappa B (NF-κB) signaling .
Molecular Mechanism
The molecular mechanism of action of 3,7-Di-O-methylquercetin involves several key interactions at the molecular level. This compound binds to and inhibits PDE enzymes, leading to increased levels of cAMP and cGMP, which in turn modulate various signaling pathways . Additionally, 3,7-Di-O-methylquercetin can directly scavenge reactive oxygen species (ROS) and chelate metal ions, thereby reducing oxidative damage . It also interacts with transcription factors such as Nrf2 and NF-κB, influencing gene expression and cellular responses to stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,7-Di-O-methylquercetin can vary over time. This compound is relatively stable under standard storage conditions but may degrade when exposed to light, heat, or acidic environments . Long-term studies have shown that 3,7-Di-O-methylquercetin can maintain its biological activity over extended periods, although its efficacy may decrease due to gradual degradation . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function, such as antioxidant and anti-inflammatory activities, can persist over time, although the magnitude of these effects may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of 3,7-Di-O-methylquercetin in animal models are dose-dependent. At low to moderate doses, this compound exhibits beneficial effects such as antioxidant, anti-inflammatory, and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage . Therefore, careful dose optimization is essential to maximize the therapeutic benefits while minimizing potential risks .
Metabolic Pathways
3,7-Di-O-methylquercetin is involved in various metabolic pathways, including those related to its antioxidant and anti-inflammatory activities. It interacts with enzymes such as PDE and cytochrome P450, influencing the metabolism of cAMP, cGMP, and other metabolites . This compound can also affect metabolic flux by modulating the activity of key enzymes involved in cellular redox balance and energy metabolism . Additionally, 3,7-Di-O-methylquercetin can influence the levels of metabolites such as glutathione, which plays a critical role in cellular defense against oxidative stress .
Transport and Distribution
Within cells and tissues, 3,7-Di-O-methylquercetin is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . For example, this compound may be transported by organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which are involved in the cellular uptake and efflux of flavonoids . The distribution of 3,7-Di-O-methylquercetin within tissues can also be influenced by its binding to plasma proteins and its affinity for specific cellular compartments .
Subcellular Localization
The subcellular localization of 3,7-Di-O-methylquercetin can affect its activity and function. This compound may be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For instance, 3,7-Di-O-methylquercetin can localize to the mitochondria, where it exerts its antioxidant effects by scavenging ROS and protecting mitochondrial function . Additionally, it may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression . The precise subcellular localization of 3,7-Di-O-methylquercetin can vary depending on the cell type and experimental conditions .
特性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-9-6-12(20)14-13(7-9)24-16(17(23-2)15(14)21)8-3-4-10(18)11(19)5-8/h3-7,18-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJAXSNNYBCFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174734 | |
| Record name | 3,7-Dimethoxy-5,3',4'-trihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2068-02-2 | |
| Record name | Quercetin 3,7-dimethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2068-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-O-Dimethylquercetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002068022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-Dimethoxy-5,3',4'-trihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-dimethoxy-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,7-DIMETHYLQUERCETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8R92XSR1M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,7-Dimethylquercetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029263 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary mechanisms of action of 3,7-Di-O-methylquercetin in relation to its vasodilatory effects?
A1: Research suggests that 3,7-Di-O-methylquercetin exerts its vasodilatory effects primarily through interaction with the nitric oxide (NO) / cyclic guanosine monophosphate (cGMP) pathway. Studies using isolated rat aortic rings demonstrate that the compound's vasodilatory action is significantly attenuated in the presence of L-NAME (a nitric oxide synthase inhibitor) and ODQ (a guanylate cyclase inhibitor). [, ] This suggests that 3,7-Di-O-methylquercetin likely promotes vasodilation by enhancing NO production or bioavailability, leading to increased cGMP levels and subsequent smooth muscle relaxation.
Q2: Does 3,7-Di-O-methylquercetin always act synergistically with other flavonoids in terms of vasodilation?
A2: Not necessarily. While 3,7-Di-O-methylquercetin demonstrates significant vasodilatory effects on its own, its interaction with other flavonoids, like ayanin, can be complex and concentration-dependent. Studies show a dual interaction pattern: agonism at higher concentration ranges and antagonism at lower concentration ranges. [] This highlights the importance of considering concentration and potential interactions when investigating the combined effects of multiple flavonoids.
Q3: Besides vasodilation, what other biological activities have been attributed to 3,7-Di-O-methylquercetin?
A3: 3,7-Di-O-methylquercetin has also demonstrated potential in other areas:
- Antifungal Activity: Studies suggest that extracts containing 3,7-Di-O-methylquercetin, like those from fenugreek seeds, exhibit inhibitory effects against fungi such as Alternaria tenuissima and Magnaporthe oryzae. []
- Anti-biofilm Activity: Research indicates that extracts rich in 3,7-Di-O-methylquercetin, particularly from Hymenaea courbaril leaves, can effectively inhibit biofilm formation by Staphylococcus aureus. []
Q4: What is the significance of 3,7-Di-O-methylquercetin in the context of plant taxonomy and evolution?
A4: The presence and distribution of 3,7-Di-O-methylquercetin, along with other flavonoids, serve as valuable chemotaxonomic markers. In the Menyanthaceae family, 3,7-Di-O-methylquercetin, often found as a glycoside, is a characteristic compound. [] Analysis of its presence and variations in concentration can provide insights into the evolutionary relationships between different plant species within a family or genus.
Q5: What are the potential implications of 3,7-Di-O-methylquercetin and related compounds being identified in plants like fenugreek?
A5: The identification of 3,7-Di-O-methylquercetin and other bioactive compounds in fenugreek seeds, coupled with transcriptomic analyses revealing the associated biosynthetic pathways, opens exciting avenues for further research. [] Understanding the regulation of these pathways could enable the development of strategies to enhance the production of valuable compounds like 3,7-Di-O-methylquercetin in plants, potentially leading to their sustainable utilization in pharmaceuticals, nutraceuticals, or other applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



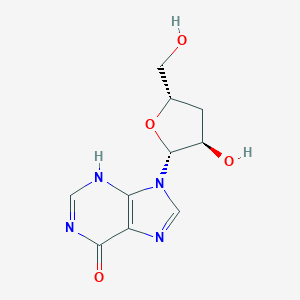


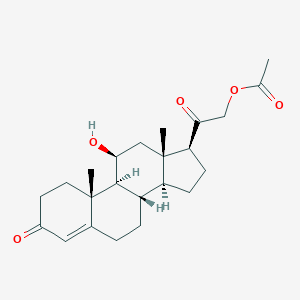

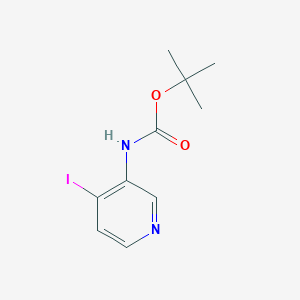
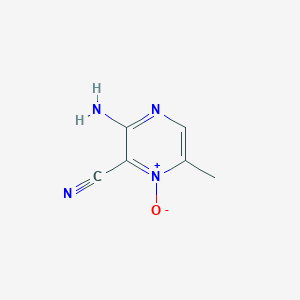
![5,6-Dihydroimidazo[1,2-a]pyridine](/img/structure/B124343.png)
![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B124345.png)
